7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride
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Overview
Description
7-Thia-1-azaspiro[35]nonane 7,7-dioxide hydrochloride is a chemical compound with the molecular formula C₇H₁₃NO₂S It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a sulfur-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction may be catalyzed by acids or bases to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in the formation of various substituted spirocyclic compounds.
Scientific Research Applications
7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride
- 7-Thia-1-azaspiro[3.5]nonane hydrochloride
Uniqueness
7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms within the ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
7λ6-thia-1-azaspiro[3.5]nonane 7,7-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)5-2-7(3-6-11)1-4-8-7;/h8H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEJSMFZBJZSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCS(=O)(=O)CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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